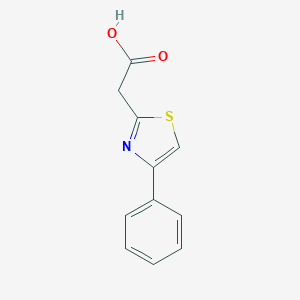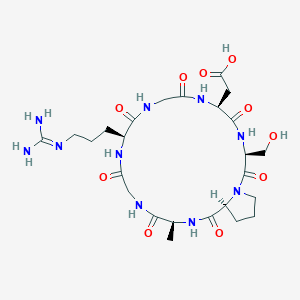
cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)
説明
“cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” is a cyclic octapeptide . This peptide was modified from a targeting linear hexapeptide (Gly-Arg-Asp-Ser-Pro-Lys). It was cyclized with a disulfide bond between D-L Cys, which endowed the octapeptide with enhanced stability . It could selectively bind to phosphorylated Annexin A2, which was expressed in some tumor regions .
Synthesis Analysis
The synthesis of “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” usually adopts solid-phase peptide synthesis technology . This technology connects amino acids sequentially on resin beads to form a cyclic heptapeptide .
Molecular Structure Analysis
The molecular structure of “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” is complex due to its cyclic nature. The structure is determined by the sequence of amino acids and the disulfide bond that forms the cyclic structure .
Chemical Reactions Analysis
The chemical reactions involving “cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala)” are complex and can be influenced by various factors. For instance, the conversion of cyclo-(1,7)-Gly-Arg-Gly-Asp-Ser-Pro-Asp-Gly-OH, a vitronectin-selective inhibitor, to its cyclic imide counterpart was studied . The reaction proceeds via neighboring group catalysis by the Ser5 side chain .
科学的研究の応用
Conformational Analysis :
- Conformational Properties : Studies have investigated the conformational characteristics of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and related peptides. For instance, one study analyzed the conformations of cyclic octapeptides, including stereochemical variants of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), using NMR techniques. They found that specific proline residues in the peptide sequence contribute to stabilizing its backbone conformations (Vishwanath et al., 2009).
Biological Activity :
- Cell Adhesion and Angiogenesis : Certain studies have focused on the role of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) in biological processes like cell adhesion and angiogenesis. For example, a study on the synthesis and cell-adhesion properties of cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) found that it could affect cell adhesion and spreading in specific cell types, indicating potential applications in understanding cellular interactions and tissue engineering (Davies et al., 1994).
- Inhibitory Activity on Platelet Aggregation : Another research focused on the conformational study of a cyclo peptide, which is a potent inhibitor of platelet aggregation, highlighting its potential therapeutic applications (Siahaan et al., 1992).
Peptide Synthesis and Optimization :
- Synthesis Techniques : Research has also been conducted on improving the synthesis methods for cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala) and related peptides. One study provided an improved synthesis technique for a selective αvβ3-integrin antagonist, a cyclic peptide related to cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala), indicating advancements in peptide synthesis technology (Dai et al., 2000).
Theoretical Modeling and Simulation :
- Modeling of Biologically Active Conformers : Theoretical conformational analysis has been performed to predict the biologically active conformers of RGD-containing peptides, including cyclo(Gly-Arg-Gly-Asp-Ser-Pro-Ala). This type of analysis helps in understanding the peptide's potential interactions with biological receptors (Kostetsky & Artem’ev, 2000).
将来の方向性
特性
IUPAC Name |
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)/t12-,13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFZEPRYKXWBLR-QXKUPLGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3S,6S,12S,18S,21S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



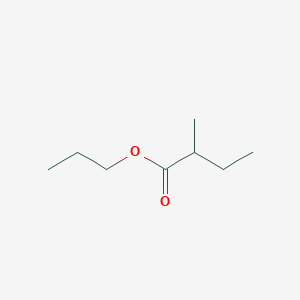

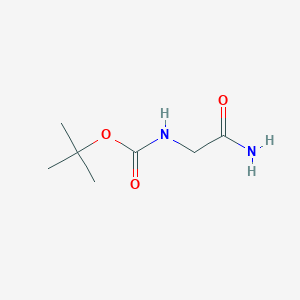
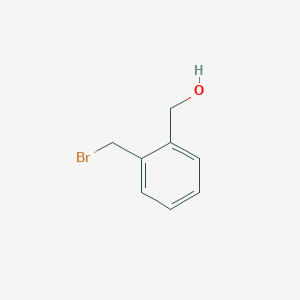
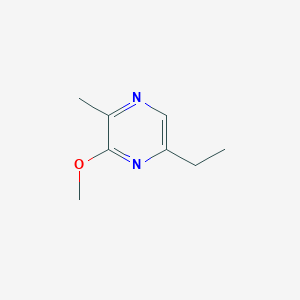
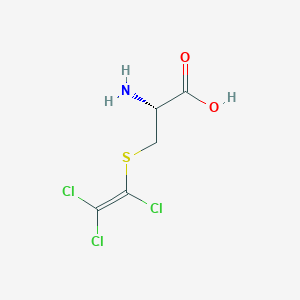

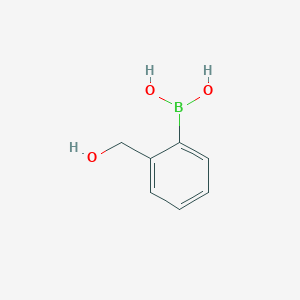

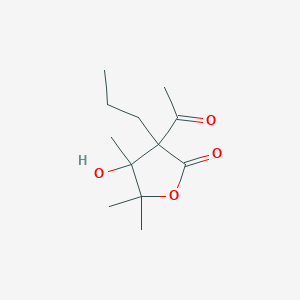
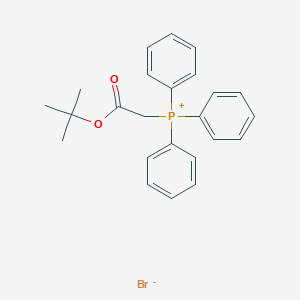
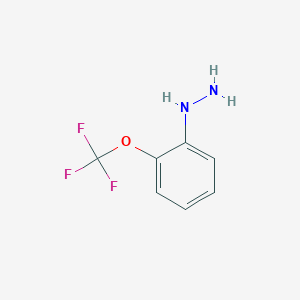
![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)
